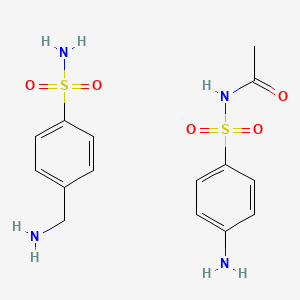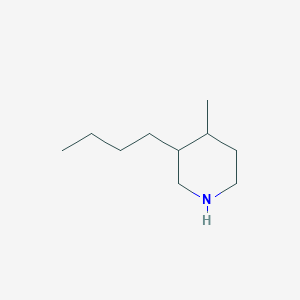
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is known for its antibacterial properties and is used in various medical and industrial applications .
Preparation Methods
The synthesis of 4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide involves several steps. One common method starts with acetylbenzylamine, which is introduced into chlorosulfonic acid while maintaining the temperature below 40°C. After several hours, the mixture is heated in a boiling water bath, cooled, and poured onto ice. The resulting product is then treated with aqueous ammonia to form the desired compound .
Chemical Reactions Analysis
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, aqueous ammonia, and sodium hydroxide. The major products formed from these reactions include sulfonamide derivatives, which are known for their antibacterial properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, it is studied for its antibacterial properties and its ability to inhibit the growth of certain bacteria. In medicine, it is used as a topical agent for treating burns and infections caused by Pseudomonas aeruginosa and Staphylococcus aureus. In the industry, it is used in the production of various pharmaceuticals and as a chemical intermediate .
Mechanism of Action
The mechanism of action of 4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for bacterial growth and replication. This leads to the suppression of bacterial growth and the treatment of infections .
Comparison with Similar Compounds
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other benzenesulfonamides such as mafenide and sulfamylon, which also exhibit antibacterial properties. this compound is particularly effective against certain strains of bacteria and has a unique mechanism of action involving the inhibition of carbonic anhydrase .
Properties
Molecular Formula |
C15H20N4O5S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S.C7H10N2O2S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;8-5-6-1-3-7(4-2-6)12(9,10)11/h2-5H,9H2,1H3,(H,10,11);1-4H,5,8H2,(H2,9,10,11) |
InChI Key |
VCAVGXHWOSDXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1CN)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)







